A Comprehensive Technical Guide to the Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated derivative of the quinoline family, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic placement of a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position imparts a unique combination of electronic and steric properties. These functional groups govern the molecule's solubility, acidity, reactivity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for its application in research and development.
This guide provides an in-depth analysis of the key physicochemical characteristics of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, offering field-proven insights into its behavior and analytical characterization. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals leveraging this compound as a chemical intermediate or a lead structure in their work.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all further physicochemical analysis. The compound exists in tautomeric forms, primarily the 4-hydroxyquinoline and 4-quinolone forms, with the latter often being predominant in solid and solution states.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [1] |
| CAS Number | 35973-17-2 | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |
| Molecular Weight | 268.06 g/mol | [1][2] |
| InChIKey | NKUGXZLINWIUOR-UHFFFAOYSA-N |[1] |
Computed and Physical Properties
Computational models provide a valuable theoretical baseline for the physicochemical properties of a molecule. These predictions, combined with available experimental data, offer a comprehensive profile.
Table 2: Summary of Physicochemical Properties
| Property | Value | Type | Source |
|---|---|---|---|
| Molecular Weight | 268.06 g/mol | Experimental | [1][2] |
| Physical Form | Solid | Experimental | |
| Boiling Point | 436.9 ± 45.0 °C | Predicted | [3] |
| Density | 1.862 ± 0.06 g/cm³ | Predicted | [3] |
| XLogP3 | 2.5 | Predicted | [1][4] |
| Monoisotopic Mass | 266.95311 Da | Computed |[1] |
2.1. Solubility Profile
The solubility of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is dictated by the interplay between its polar functional groups (carboxylic acid, hydroxyl/keto) and its nonpolar aromatic core.
-
Aqueous Solubility: The molecule is expected to have low solubility in neutral water due to the large, hydrophobic brominated quinoline ring system.
-
pH-Dependent Solubility: As a carboxylic acid, its solubility dramatically increases in alkaline aqueous solutions (pH > pKa₁) due to the formation of the highly soluble carboxylate salt. Conversely, in acidic solutions, the molecule remains in its neutral, less soluble form.
-
Organic Solubility: It is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, which can engage in hydrogen bonding with the solute.
2.2. Acidity and pKa
The molecule possesses two primary acidic protons: one on the carboxylic acid group and one on the 4-hydroxy group (or the N-H in the quinolone tautomer).
-
Carboxylic Acid (pKa₁): The carboxylic acid is the more acidic of the two functional groups. For similar aromatic carboxylic acids, the pKa is typically in the range of 3-5.
-
Phenolic Hydroxyl (pKa₂): The 4-hydroxy group is significantly less acidic, with an expected pKa in the range of 8-10, typical for substituted phenols or quinolones.
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Figure 2: Predicted ionization states based on pH.
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for confirming the identity, purity, and quantity of the compound.
3.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values and m/z for common adducts provide a reference for experimental analysis.[4]
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 267.96040 |
| [M+Na]⁺ | 289.94234 |
| [M-H]⁻ | 265.94584 |
| [M+NH₄]⁺ | 284.98694 |
Source: PubChemLite[4]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, carbonyl, and carboxylic acid groups. A signal corresponding to the acidic proton of the carboxylic acid would likely be broad and may exchange with deuterium in D₂O.
-
¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the C4 carbon bearing the hydroxyl group are expected to appear at the downfield end of the spectrum.
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Due to the compound's structure, which includes a basic nitrogen and an acidic group, mixed-mode chromatography can be particularly effective.[7] However, a standard reversed-phase method is also applicable.
-
Expert Insight: Quinoline compounds are known to chelate with trace metal ions present in silica-based columns, which can lead to poor peak shape and low efficiency.[7][8] The use of a high-purity silica column and a mobile phase containing a small amount of acid (e.g., phosphoric or formic acid) is critical to ensure symmetrical peaks by protonating the quinoline nitrogen and minimizing unwanted interactions.[8]
}
Figure 3: Standard workflow for HPLC purity analysis.
Reactivity, Stability, and Safety
4.1. Chemical Reactivity
The molecule's reactivity is centered around its functional groups:
-
Carboxylic Acid: Can undergo standard reactions like esterification and amide bond formation, making it a versatile building block for synthesizing more complex molecules.
-
Aromatic Ring: The quinoline ring can participate in electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck).
4.2. Stability and Storage
The compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.
4.3. Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is classified as an irritant.[1]
-
Hazard Statement: H319 - Causes serious eye irritation.[1]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Avoid creating dust and ensure adequate ventilation.
Applications and Biological Context
While specific biological activities for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid are not extensively documented, its structural motifs are of high interest in medicinal chemistry. Quinoline and 8-hydroxyquinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[9] This compound serves as a key intermediate for the synthesis of more complex derivatives where the carboxylic acid can be functionalized to modulate biological activity and pharmacokinetic properties.
Appendix: Experimental Protocol
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol describes a self-validating system for determining the purity of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Instrumentation and Materials:
-
HPLC system with UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Sample of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
-
-
Preparation of Solutions:
-
Mobile Phase A: Deionized water with 0.1% (v/v) H₃PO₄.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) H₃PO₄.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 250 nm.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Record the chromatogram for 25 minutes.
-
-
Data Analysis and System Validation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Causality Check: The acidic mobile phase is essential to protonate the quinoline nitrogen, preventing tailing and ensuring a sharp, symmetrical peak, which is a hallmark of a robust method. The gradient elution ensures that any impurities with different polarities are effectively separated from the main analyte.
-
Conclusion
8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a multifaceted compound whose physicochemical properties are defined by its unique arrangement of functional groups. Its predicted low aqueous solubility, distinct acidic character, and versatile reactivity make it a valuable building block in synthetic chemistry. The analytical methods outlined, particularly the considerations for HPLC analysis, provide a robust framework for its characterization. This guide serves as a foundational resource, enabling researchers to confidently and effectively utilize this compound in their scientific endeavors.
References
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PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Retrieved from [Link]
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ResearchGate. (2025). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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O'Hagan, D. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
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Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
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